molecular formula C9H21NO B15321300 5-(Tert-butoxy)pentan-2-amine

5-(Tert-butoxy)pentan-2-amine

Cat. No.: B15321300
M. Wt: 159.27 g/mol
InChI Key: KODWBRYUWLQVTG-UHFFFAOYSA-N
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Description

5-(Tert-butoxy)pentan-2-amine is an organic compound with the molecular formula C9H21NO It is a derivative of pentan-2-amine, where a tert-butoxy group is attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxy)pentan-2-amine typically involves the reaction of pentan-2-amine with tert-butyl alcohol under specific conditions. One common method is to use a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the tert-butoxy group. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)pentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amines or ethers.

Scientific Research Applications

5-(Tert-butoxy)pentan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Tert-butoxy)pentan-2-amine exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include enzymatic catalysis and receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

    Pentan-2-amine: The parent compound without the tert-butoxy group.

    5-(Methoxy)pentan-2-amine: A similar compound with a methoxy group instead of a tert-butoxy group.

    5-(Ethoxy)pentan-2-amine: Another analog with an ethoxy group.

Uniqueness

5-(Tert-butoxy)pentan-2-amine is unique due to the presence of the bulky tert-butoxy group, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where steric hindrance and electronic effects are crucial.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]pentan-2-amine

InChI

InChI=1S/C9H21NO/c1-8(10)6-5-7-11-9(2,3)4/h8H,5-7,10H2,1-4H3

InChI Key

KODWBRYUWLQVTG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOC(C)(C)C)N

Origin of Product

United States

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